Ac-Arg-Gly-Lys-AMC

Epigenetics Drug Discovery Assay Development

Ac-Arg-Gly-Lys-AMC (Ac-RGK-AMC) is the non‑acetylated control substrate for the coupled HDAC activity assay. Researchers running HDAC inhibitor screens depend on this compound to confirm trypsin step integrity and generate AMC standard curves for absolute quantification. Unlike generic protease substrates, its Ac‑Arg‑Gly‑Lys sequence and P1' lysine‑AMC linkage ensure compatibility with the widely adopted two‑step HDAC protocol. Procure this essential QC standard from specialist suppliers to validate assay performance and distinguish true HDAC inhibition from procedural artifacts.

Molecular Formula C26H38N8O6
Molecular Weight 558.6 g/mol
Cat. No. B12378400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Arg-Gly-Lys-AMC
Molecular FormulaC26H38N8O6
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C
InChIInChI=1S/C26H38N8O6/c1-15-12-23(37)40-21-13-17(8-9-18(15)21)33-25(39)20(6-3-4-10-27)34-22(36)14-31-24(38)19(32-16(2)35)7-5-11-30-26(28)29/h8-9,12-13,19-20H,3-7,10-11,14,27H2,1-2H3,(H,31,38)(H,32,35)(H,33,39)(H,34,36)(H4,28,29,30)/t19-,20-/m0/s1
InChIKeyXJIGHDDAHNVJTC-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Arg-Gly-Lys-AMC: A Fluorogenic Control Substrate for HDAC and Protease Activity Assays


Ac-Arg-Gly-Lys-AMC (CAS 660846-99-1, also designated Ac-RGK-AMC) is a synthetic tripeptide-based fluorogenic substrate, comprising an acetylated N-terminus, the sequence Arg-Gly-Lys, and a C-terminal 7-amino-4-methylcoumarin (AMC) reporter group . Its primary biochemical utility lies in its role as the non-acetylated control substrate in a two-step, coupled enzymatic assay for measuring histone deacetylase (HDAC) activity . In this widely adopted protocol, HDAC enzymes first act on the acetylated lysine of the corresponding substrate, Ac-Arg-Gly-Lys(Ac)-AMC (CAS 660846-97-9), generating the deacetylated product Ac-Arg-Gly-Lys-AMC, which is subsequently cleaved by a development protease (e.g., trypsin) to release the highly fluorescent AMC moiety for quantification .

Why Ac-Arg-Gly-Lys-AMC Cannot Be Substituted by Other AMC-Based Protease Substrates


The selection of Ac-Arg-Gly-Lys-AMC over other commercially available fluorogenic substrates, such as Ac-Arg-Gly-Lys(Ac)-AMC, Boc-Gln-Ala-Arg-AMC, or Z-Gly-Pro-Arg-AMC, is not interchangeable and is dictated by specific assay design constraints. Substitution with a generic protease substrate can lead to significant assay failure or misinterpretation of data. Firstly, Ac-Arg-Gly-Lys-AMC is structurally and functionally distinct from its acetylated counterpart, Ac-Arg-Gly-Lys(Ac)-AMC; the acetyl group on the latter renders it resistant to cleavage by trypsin-like proteases until after the HDAC reaction occurs . Using the non-acetylated form is essential for establishing assay baselines and validating the development protease step. Secondly, while substrates like Boc-Gln-Ala-Arg-AMC are well-established for directly measuring trypsin activity (e.g., in pancreatitis models) [1], they lack the specific P1' lysine-AMC linkage and preceding glycine spacer that are critical to the coupled HDAC assay's design, and their substitution would bypass the HDAC-dependent step entirely, nullifying the assay's purpose [2].

Quantitative Differentiation of Ac-Arg-Gly-Lys-AMC from Key Comparators in Fluorogenic Assays


Structural Determinant for Assay Specificity: Lysine Acetylation Status of Ac-Arg-Gly-Lys-AMC vs. Ac-Arg-Gly-Lys(Ac)-AMC

The primary differentiator is the absence of an N-epsilon-acetyl group on the lysine residue in Ac-Arg-Gly-Lys-AMC, which is present in its closest analog, Ac-Arg-Gly-Lys(Ac)-AMC (CAS 660846-97-9). This structural variance determines the substrate's accessibility to proteases like trypsin. Ac-Arg-Gly-Lys(Ac)-AMC is not a substrate for trypsin prior to deacetylation by an HDAC enzyme. In contrast, the non-acetylated Ac-Arg-Gly-Lys-AMC is directly cleavable, which is why it serves as the positive control for the second (development) step of the coupled HDAC assay [1].

Epigenetics Drug Discovery Assay Development

Purity Benchmarking: Ac-Arg-Gly-Lys-AMC Supplier Specifications (≥95% to ≥98%)

For quantitative and reproducible assay work, the purity of the substrate is a critical procurement specification. Vendor technical datasheets for Ac-Arg-Gly-Lys-AMC consistently report a purity of ≥95% as determined by HPLC, with some suppliers like InvivoChem specifying a higher purity of ≥98% . While not a direct functional comparison to an alternative substrate, this data establishes a verifiable quality baseline for the compound itself. It provides a procurement criterion (e.g., ≥98% purity) that can be specified when sourcing the compound for sensitive kinetic studies, differentiating one supply batch or vendor from another with lower specifications.

Quality Control Procurement Reproducibility

Differential Enzyme Kinetics: Trypsin Catalytic Efficiency with Alternative Substrates (Boc-Gln-Ala-Arg-AMC vs. Z-Gly-Pro-Arg-AMC)

Although direct kinetic data (Km, kcat) for Ac-Arg-Gly-Lys-AMC with trypsin is not available in the open literature, a comparative analysis of two widely used alternative trypsin substrates reveals significant differences in assay background and sensitivity. In a 2019 study, the use of Z-Gly-Pro-Arg-AMC as a trypsin substrate demonstrated a significantly lower background fluorescence signal in pancreatic homogenates from control mice compared to Boc-Gln-Ala-Arg-AMC [1]. This difference in background led to a more robust detection of cerulein-induced trypsin activation, increasing the measured fold-increase in activity [1]. This serves as a class-level inference that even among related AMC-based substrates, performance characteristics are not uniform and must be empirically validated for each specific assay context.

Enzymology Pancreatitis Protease Assays

Assay Mode Differentiation: Ac-Arg-Gly-Lys-AMC in a Two-Step Coupled Assay vs. One-Step Direct Protease Assay

Ac-Arg-Gly-Lys-AMC is a critical component of a two-step coupled assay format for measuring HDAC activity, a methodology not replicated by substrates designed for direct protease measurement . In this protocol, the non-acetylated substrate serves as the positive control to confirm the activity of the development protease (e.g., trypsin) after the HDAC reaction is complete. Substrates like Boc-Gln-Ala-Arg-AMC are employed in one-step assays where the protease of interest acts directly on the substrate [1]. This fundamental assay design difference means that Ac-Arg-Gly-Lys-AMC and generic protease substrates are not functional equivalents; they are used in orthogonal assay modes that measure different enzymatic activities (HDAC vs. direct protease).

Assay Design High-Throughput Screening HDAC Inhibitors

Definitive Application Scenarios for Ac-Arg-Gly-Lys-AMC in Assay Development and Validation


Quality Control (QC) for Two-Step HDAC Activity Assays

The most critical and well-defined application for Ac-Arg-Gly-Lys-AMC is as a positive control to validate the second, protease-mediated step of a coupled HDAC activity assay . Researchers developing or running high-throughput screens (HTS) for HDAC inhibitors rely on this compound to confirm that the development protease (e.g., trypsin) is active and that the fluorescence detection system is functioning correctly. This QC step is essential for distinguishing true HDAC inhibition from assay artifacts caused by protease failure.

Calibration and Baseline Establishment in Fluorogenic Assays

Due to its direct cleavage by trypsin, Ac-Arg-Gly-Lys-AMC can be used to generate a standard curve of fluorescence signal versus AMC concentration . This allows for the absolute quantification of AMC released in an assay, which is a more rigorous approach than relying on relative fluorescence units (RFU). By establishing a robust baseline signal in the absence of the HDAC reaction, scientists can more accurately calculate the net HDAC-dependent activity and ensure inter-assay and inter-laboratory data reproducibility .

Validation of Custom-Synthesized Ac-Arg-Gly-Lys(Ac)-AMC Batches

For laboratories that synthesize their own HDAC substrate, Ac-Arg-Gly-Lys(Ac)-AMC, or procure it from a non-standard source, the non-acetylated version, Ac-Arg-Gly-Lys-AMC, is an essential analytical comparator. By comparing the performance of the acetylated substrate after deacetylation to the direct cleavage of the non-acetylated standard, researchers can verify the completeness of the HDAC reaction and confirm that the acetylated substrate is not contaminated with prematurely deacetylated product, which would cause high background in assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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